molecular formula C9H16ClNO3 B1377653 Methyl 2-(2-chloroacetamido)-2-methylpentanoate CAS No. 1443980-72-0

Methyl 2-(2-chloroacetamido)-2-methylpentanoate

Cat. No. B1377653
M. Wt: 221.68 g/mol
InChI Key: FKLATXULHRXHTD-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloroacetamido)-2-methylpentanoate is a type of organic compound. It likely contains a carboxylate ester group (-COOCH3) and a chloroacetamido group (-NHCOCH2Cl). The exact properties of this compound would depend on its specific structure .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate methyl ester with a chloroacetamide. For example, the synthesis of a related compound, 4-(2-chloroacetamido)benzoic acid, involves the reaction of the corresponding benzoic acid with thionyl chloride to form an acyl chloride, which is then reacted with the appropriate amine .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pentanoate backbone with a methyl group and a chloroacetamido group attached. The exact structure would depend on the positions of these groups on the backbone .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the carboxylate ester group and the chloroacetamido group. These groups could potentially undergo a variety of reactions, including hydrolysis, substitution, and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, methyl 2-(2-chloroacetamido)acetate, has a melting point of 41-43°C .

Scientific Research Applications

Synthesis Applications

  • Albonoursin Synthesis : A method involving the treatment of the ester of 2-(2-chloroacetamido)-2-alkenoic acid with ammonia led to the synthesis of albonoursin, demonstrating the compound's utility in the total synthesis of complex natural products (Shin et al., 1969).
  • Antimetabolites Production : The compound played a critical role in the synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine, showcasing its importance in antimetabolite production (Maehr & Leach, 1978).
  • Herbicidal Activity : N-(1-Arylethenyl)-2-chloroacetamides synthesized from similar compounds showed significant herbicidal activity against upland weeds, indicating its potential in developing new herbicides (Okamoto et al., 1991).

Biological and Chemical Studies

  • Protein Synthesis Study : The effects of chloracetamides on protein synthesis were examined, providing insights into the biochemical pathways affected by these compounds in biological systems (Deal et al., 1980).
  • Novel Derivatives for Therapeutic Applications : A study on the therapeutic effects of a novel anilidoquinoline derivative highlighted its antiviral and antiapoptotic effects, suggesting the potential for derivatives of methyl 2-(2-chloroacetamido)-2-methylpentanoate in treating diseases like Japanese encephalitis (Ghosh et al., 2008).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could potentially be used in the development of new pharmaceuticals or materials .

properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3/c1-4-5-9(2,8(13)14-3)11-7(12)6-10/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLATXULHRXHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloroacetamido)-2-methylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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